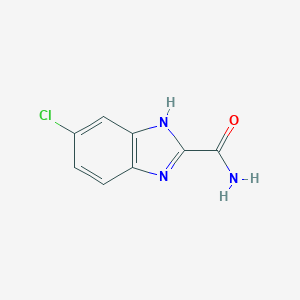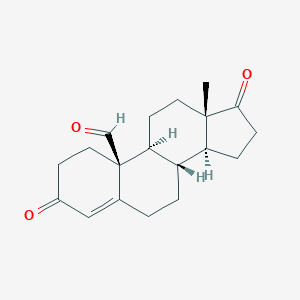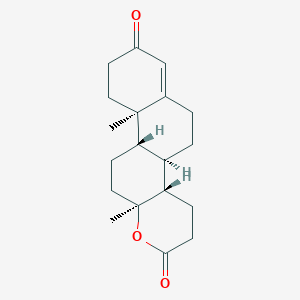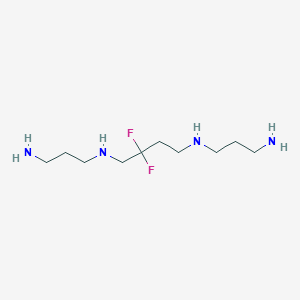
6,6-Difluorospermine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6-Difluorospermine is a synthetic polyamine that has gained significant attention in scientific research due to its unique properties. Polyamines are organic compounds that are essential for cell growth, proliferation, and differentiation. 6,6-Difluorospermine is a modified version of spermine, which is a naturally occurring polyamine in the human body.
作用机制
The mechanism of action of 6,6-Difluorospermine involves its ability to interact with various cellular targets, including DNA, RNA, and proteins. It can induce DNA damage and inhibit DNA synthesis, leading to cell cycle arrest and apoptosis. It can also regulate the expression of genes involved in inflammation and cell proliferation. Furthermore, 6,6-Difluorospermine can modulate the activity of enzymes involved in polyamine metabolism, leading to alterations in cellular polyamine levels.
生化和生理效应
6,6-Difluorospermine has been shown to have several biochemical and physiological effects. It can alter cellular polyamine levels, leading to changes in cell growth and proliferation. It can also induce oxidative stress and DNA damage, leading to cell death. Additionally, 6,6-Difluorospermine can modulate the activity of enzymes involved in polyamine metabolism, leading to alterations in cellular polyamine levels.
实验室实验的优点和局限性
The advantages of using 6,6-Difluorospermine in lab experiments include its ability to selectively target cancer cells, its anti-inflammatory and neuroprotective properties, and its ability to modulate cellular polyamine levels. However, there are also limitations to using 6,6-Difluorospermine in lab experiments. It is a synthetic compound and may not accurately represent the effects of natural polyamines in the body. Additionally, its mechanism of action is not fully understood, and further research is needed to determine its safety and efficacy.
未来方向
There are several future directions for the research on 6,6-Difluorospermine. One potential application is in the treatment of cancer, where it can be used as a chemotherapeutic agent. Additionally, it may have potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Further research is also needed to determine its safety and efficacy in humans and to develop more efficient synthesis methods. Overall, 6,6-Difluorospermine has promising potential in various scientific research fields and warrants further investigation.
科学研究应用
6,6-Difluorospermine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 6,6-Difluorospermine has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. It also has neuroprotective effects and can prevent neuronal cell death.
属性
CAS 编号 |
111397-41-2 |
|---|---|
产品名称 |
6,6-Difluorospermine |
分子式 |
C10H24F2N4 |
分子量 |
238.32 g/mol |
IUPAC 名称 |
N,N'-bis(3-aminopropyl)-2,2-difluorobutane-1,4-diamine |
InChI |
InChI=1S/C10H24F2N4/c11-10(12,9-16-7-2-5-14)3-8-15-6-1-4-13/h15-16H,1-9,13-14H2 |
InChI 键 |
YJYKTXUYOGVQAF-UHFFFAOYSA-N |
SMILES |
C(CN)CNCCC(CNCCCN)(F)F |
规范 SMILES |
C(CN)CNCCC(CNCCCN)(F)F |
其他 CAS 编号 |
111397-41-2 |
同义词 |
6,6-difluorospermine |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

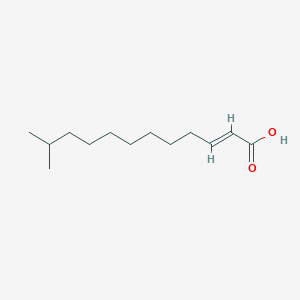
![4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexan-6-one](/img/structure/B45025.png)
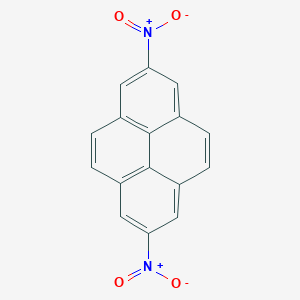
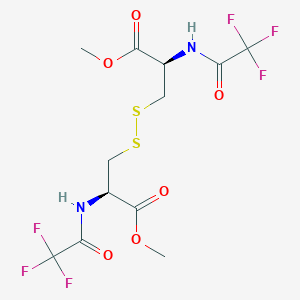
![9-Borabicyclo[3.3.1]nonane, 9-[(1-methylethyl)thio]-](/img/structure/B45033.png)
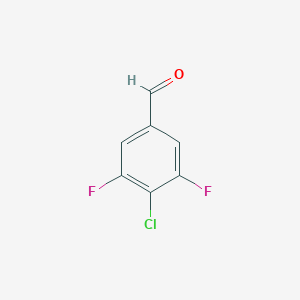
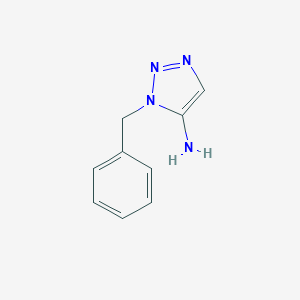
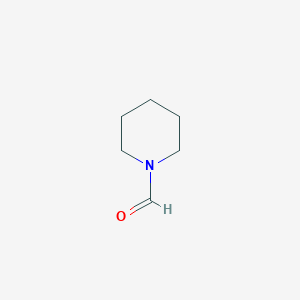
![5-Iodo-2-methyl-1H-benzo[D]imidazole](/img/structure/B45045.png)
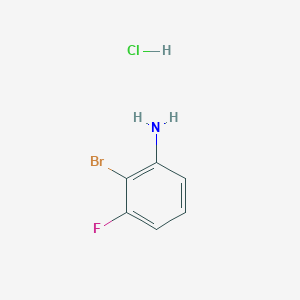
![2-Anilino-5-[(4,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-6-[2-[2-[[4-(3-ethoxypropylamino)-6-fluoro-1,3,5-triazin-2-yl]oxy]ethoxy]ethylamino]-4-methylpyridine-3-carbonitrile](/img/structure/B45049.png)
